- New synthesis methods of 3-butyn-1-ol, Huagong Shengchan Yu Jishu, 2006, 13(3), 16-18

Cas no 927-74-2 (3-Butyn-1-ol)

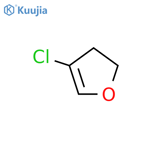

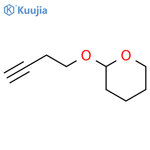

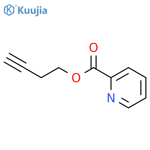

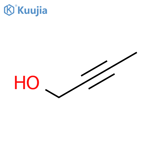

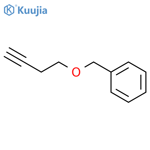

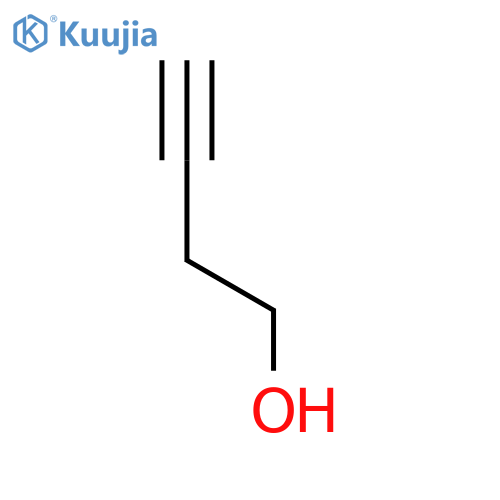

3-Butyn-1-ol structure

Produktname:3-Butyn-1-ol

3-Butyn-1-ol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-Butyn-1-ol

- Butynol

- (2-HYDROXYETHYL)ACETYLENE

- But-3-yn-1-ol

- 1-butyn-3-ol

- 1-Butyn-4-ol

- 2-Hydroxyethylacetylene

- 3-Butyne-1-ol

- 3-Butynol

- 3-Butynyl alcohol

- 3-Bytyn-1-ol

- 4-Hydroxy-1-butyne

- 4-hydroxy-butyne

- ethynylmethyl carbinol

- homopropargyl alcohol

- homopropargylic alcohol

- 1-Hydroxy-3-butyne

- NSC 9708

- 3-Butyn-1-yl alcohol

- 3-but-yn-1-ol

- 1-butyne-4-ol

- 3Butynyl alcohol

- bmse000362

- MFCD00002955

- But3yn1ol

- 3-Butyn-1-ol, 97%

- BCP33461

- UNII-P74L430293

- 4Hydroxy1butyne

- EINECS 213-161-9

- but-3-yne-1-ol

- STR09821

- AI3-25453

- 4-01-00-02219 (Beilstein Handbook Reference)

- F0001-2231

- CHEBI:27444

- 3-butin-1-ol

- NSC9708

- 3Butynol

- 2Hydroxyethylacetylene

- 3butyn-1-ol

- 4-butyne-1-ol

- 3-butyn-1 ol

- 1Butyn4ol

- DB-028414

- 4-hydroxybutyne

- 1-hydroxybut-3-yne

- WLN: Q3UU1

- 4-hydroxy-but-1-yne

- 927-74-2

- BP-31076

- B0799

- Q223060

- DTXCID702136

- HY-W001947

- But-3-yn-1-ol;3-Butynol

- SB40659

- NS00020899

- DTXSID1022136

- BRN 0773710

- AKOS000121102

- CS-W001947

- EN300-34598

- C06146

- A844341

- NSC-9708

- HC.$.CCH2CH2OH

- P74L430293

- 3Butyne1ol

- 3-butyn-ol

-

- MDL: MFCD00002955

- Inchi: 1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2

- InChI-Schlüssel: OTJZCIYGRUNXTP-UHFFFAOYSA-N

- Lächelt: C#CCCO

- BRN: 773710

Berechnete Eigenschaften

- Genaue Masse: 70.04190

- Monoisotopenmasse: 70.041865

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 5

- Anzahl drehbarer Bindungen: 1

- Komplexität: 47.9

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 20.2

- Oberflächenladung: 0

- XLogP3: 0.1

- Tautomerzahl: nichts

Experimentelle Eigenschaften

- Farbe/Form: Liquid

- Dichte: 0.926 g/mL at 25 °C(lit.)

- Schmelzpunkt: −63.6 °C (lit.)

- Siedepunkt: 128.9 °C(lit.)

- Flammpunkt: Fahrenheit: 96.8° f< br / >Celsius: 36° C< br / >

- Brechungsindex: n20/D 1.441(lit.)

- Löslichkeit: Miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbon solvents.

- Stabilität/Haltbarkeit: Stable. Substances to be avoided include oxidizing agents, acids and acid anhydrides, copper and copper alloys. Flammable.

- PSA: 20.23000

- LogP: 0.00200

- Löslichkeit: Nicht bestimmt

3-Butyn-1-ol Sicherheitsinformationen

-

Symbol:

- Prompt:Warnung

- Signalwort:Warning

- Gefahrenhinweis: H226,H315,H319,H335

- Warnhinweis: P261,P305+P351+P338

- Transportnummer gefährlicher Stoffe:UN 1986 3/PG 3

- WGK Deutschland:3

- Code der Gefahrenkategorie: 10-36/37/38

- Sicherheitshinweise: S26-S36-S37/39-S16

- RTECS:ES0710000

-

Identifizierung gefährlicher Stoffe:

- Lagerzustand:Store long-term at 2-8°C

- TSCA:Yes

- Verpackungsgruppe:III

- Gefahrenklasse:3 (6.1)

- Risikophrasen:R10; R36/37/38

- PackingGroup:III

- Sicherheitsbegriff:3

3-Butyn-1-ol Zolldaten

- HS-CODE:29052990

- Zolldaten:

China Zollkodex:

2905290000Übersicht:

290521000 Andere ungesättigte monohydrale Alkohole.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:5.5%.Allgemeintarif:30.0%

Deklarationselemente:

Produktname, Inhalt der Komponenten, gebrauchen zu, verpacken

Zusammenfassung:

290521000 ungesättigte monohydrale Alkohole. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:5.5%.General tariff:30.0%

3-Butyn-1-ol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| TRC | B809750-250g |

3-Butyn-1-ol |

927-74-2 | 250g |

$ 937.00 | 2023-09-08 | ||

| Enamine | EN300-34598-5g |

but-3-yn-1-ol |

927-74-2 | 95% | 5g |

$29.0 | 2023-09-03 | |

| abcr | AB467472-100g |

But-3-yn-1-ol, 95%; . |

927-74-2 | 100g |

€125.30 | 2025-02-27 | ||

| Life Chemicals | F0001-2231-0.5g |

3-Butyn-1-ol |

927-74-2 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Enamine | EN300-34598-100.0g |

but-3-yn-1-ol |

927-74-2 | 95.0% | 100.0g |

$94.0 | 2025-03-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1151395-500g |

3-Butyn-1-ol |

927-74-2 | 98% | 500g |

¥1134.00 | 2024-04-25 | |

| abcr | AB467472-25 g |

But-3-yn-1-ol, 95%; . |

927-74-2 | 25g |

€63.10 | 2023-07-18 | ||

| Fluorochem | 009077-100g |

3-Butyn-1-ol |

927-74-2 | 97% | 100g |

£56.00 | 2022-03-01 | |

| Ambeed | A426437-10g |

3-Butyn-1-ol |

927-74-2 | 98% | 10g |

$6.0 | 2025-02-28 | |

| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB08789-10g |

3-Butyn-1-ol |

927-74-2 | 97% | 10g |

¥57 | 2023-09-15 |

3-Butyn-1-ol Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; rt; 24 h, rt

1.2 Reagents: Methanol

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Reagents: Methanol

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium , Ammonia Catalysts: Ferric nitrate ; 3 h, -45 °C

1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5

1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5

Referenz

- A process for preparing chlorinated alkynes from epoxy alcohols, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5.5 h, rt

Referenz

- Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinib, Bioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Silica , Sodium bisulfate Solvents: Methanol ; 15 min, rt

Referenz

- Simple and efficient method for deprotection of tetrahydropyranyl ethers by using silica-supported sodium hydrogen sulphate, Chinese Journal of Chemistry, 2012, 30(5), 1189-1191

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water

Referenz

- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines, Organic Letters, 2023, 25(31), 5850-5855

Synthetic Routes 6

Reaktionsbedingungen

Referenz

- A convenient synthesis of 3-butyn-1-ol and 2-methyl-3-butyn-1-ol, Synthetic Communications, 1976, 6(6), 461-4

Synthetic Routes 7

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol , Dichloromethane ; 1.5 h, rt

Referenz

- Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral condition, Tetrahedron Letters, 2005, 46(31), 5143-5147

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Pyridinium tribromide Solvents: Methanol ; 1.5 h, 0 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.2 Reagents: Sodium bicarbonate Solvents: Water

Referenz

- Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOH, Tetrahedron Letters, 2008, 49(35), 5175-5178

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: Sodium Solvents: Tetrahydrofuran ; 48 h, 25 °C

1.2 Reagents: Water ; 0 °C

1.2 Reagents: Water ; 0 °C

Referenz

- Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcohols, Journal of Saudi Chemical Society, 2003, 7(1), 111-118

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether , Toluene ; rt; reflux; reflux → 40 °C; 1 h, reflux; reflux → -25 °C

1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referenz

- Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative Catalysis, Journal of the American Chemical Society, 2020, 142(6), 2715-2720

Synthetic Routes 12

Reaktionsbedingungen

1.1 Reagents: Sodium Solvents: Tetrahydrofuran

Referenz

- Synthesis of terminal hydroxyalkynes. II. Synthesis of 4-alkyl-3-butyn-1-ol, Youji Huaxue, 1988, 8(1),

Synthetic Routes 13

Reaktionsbedingungen

1.1 Catalysts: Decaborane Solvents: Methanol

Referenz

- Deprotection of tetrahydropyranyl ethers using a catalytic amount of decaborane, Bulletin of the Korean Chemical Society, 2002, 23(6), 791-792

Synthetic Routes 14

Reaktionsbedingungen

1.1 Catalysts: Indium trichloride Solvents: Acetonitrile , Water

Referenz

- A facile and chemoselective cleavage of trityl ethers by indium tribromide, Journal of Chemical Research, 2001, (12), 528-529

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: Sodium bisulfate Solvents: Dichloromethane ; 30 min, rt

Referenz

- A simple, efficient, and highly selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using silica-supported sodium hydrogensulfate as a heterogeneous catalyst, Tetrahedron Letters, 2006, 47(33), 5855-5857

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: Zinc triflate Solvents: Methanol ; 35 min, rt

Referenz

- Zinc triflate: A mild and efficient catalyst for deprotection of tetrahydropyranyl ethers, Russian Journal of General Chemistry, 2013, 83(12), 2419-2422

Synthetic Routes 17

Synthetic Routes 18

Reaktionsbedingungen

1.1 Reagents: Ethyl bromide , Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 0.5 h, reflux

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C

1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C

1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C

1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C

Referenz

- A practical synthesis of 3-butyn-1-ol, Organic Preparations and Procedures International, 2006, 38(5), 467-469

Synthetic Routes 19

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Sodium acetate , Oxygen Catalysts: Nickel bromide , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 48 h, 1 atm, 120 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux

Referenz

- Oxidative debenzylation of O-benzyl ethers in the presence of a nickel compound, alkali acetate and a triazole type pincer ligand, Spain, , ,

3-Butyn-1-ol Raw materials

- 2-Pyridinecarboxylic acid, 3-butynyl ester

- 4-(tert-Butyldimethylsilyloxy)-1-butyne

- Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris-

- Furan,4-chloro-2,3-dihydro-

- Benzene, [(3-butynyloxy)methyl]-

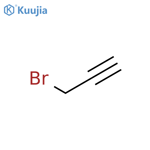

- 3-bromoprop-1-yne

- 3-Hydroxypropanal

- 2-(3-Butynyloxy)tetrahydro-2H-pyran

- 2-(Chloromethyl)oxetane

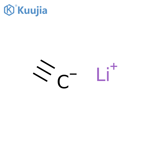

- Lithium acetylide(Li(C2H)) (9CI)

- 2-Butyn-1-ol

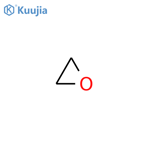

- Ethylene Oxide

- Dimethyl (1-diazo-2-oxopropyl)phosphonate

3-Butyn-1-ol Preparation Products

3-Butyn-1-ol Verwandte Literatur

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

Verwandte Kategorien

- Lösungsmittel und organische Chemikalien Organische Verbindungen Carbide Acytide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Acytide Acytide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Acytide

- Lösungsmittel und organische Chemikalien Organische Verbindungen Säuren/Ester

- Lösungsmittel und organische Chemikalien Organische Verbindungen Kohlenwasserstoffe

927-74-2 (3-Butyn-1-ol) Verwandte Produkte

- 106-96-7(3-bromoprop-1-yne)

- 1066-26-8(Sodium Acetylide Suspension (18 wt. % slurry in xylene))

- 2228138-77-8(O-(2,4-dimethyl-3-phenylpentan-2-yl)hydroxylamine)

- 75520-89-7((R)-Colchicine)

- 2549047-66-5(7-Methoxy-3-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one)

- 1807280-53-0(Ethyl 2-cyano-4,6-difluorobenzoate)

- 338397-65-2(1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide)

- 1875748-15-4({1-[(Quinolin-3-yl)methyl]cyclopropyl}methanamine)

- 941888-14-8(3-{(2-chloro-4-fluorophenyl)methylsulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one)

- 3311-99-7(1-(4-chloro-1-phenyl-butyl)-4-fluoro-benzene)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:927-74-2)3-Butyn-1-ol

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung

Amadis Chemical Company Limited

(CAS:927-74-2)3-Butyn-1-ol

Reinheit:99%

Menge:500g

Preis ($):245.0